

A Technical Guide to the Physical Properties of 3-Formyl-2-phenylindole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-1H-indole-3-carbaldehyde

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This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 3-Formyl-2-phenylindole (also known as 2-Phenylindole-3-carboxaldehyde), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document collates available data on its physical characteristics, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Core Physical and Chemical Properties

3-Formyl-2-phenylindole is a solid at room temperature, appearing as a cream to pale brown powder or crystalline solid. Its structural and physical data are summarized below.

| Property | Value | Reference |
|-------------------|--|---|
| Synonyms | 2-Phenylindole-3-carbaldehyde, 2-Phenyl-1H-indole-3-carbaldehyde | [1] [2] |
| CAS Number | 25365-71-3 | [1] |
| Molecular Formula | C ₁₅ H ₁₁ NO | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Melting Point | 249-257 °C | [1] [3] |
| Appearance | Cream to pale brown powder/crystal | [3] |

Spectroscopic Data

The spectroscopic data are crucial for the structural elucidation and purity assessment of 3-Formyl-2-phenylindole.

Mass Spectrometry

The mass spectrum of 3-Formyl-2-phenylindole is characterized by its molecular ion peak and specific fragmentation patterns.

| Ion Type | m/z Ratio | Notes |
|--------------------------------|-----------|--|
| Molecular Ion [M] ⁺ | 221 | Corresponds to the molecular weight of the compound. |
| M-1 Peak | 220 | A significant peak, likely due to the loss of a hydrogen atom from the aldehyde group. |
| Fragment | 165 | --- |

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

| Wavenumber (cm ⁻¹) | Functional Group | Vibration Mode |
|--------------------------------|------------------|------------------------------|
| ~3400 | N-H | Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2850, ~2750 | Aldehyde C-H | Stretching (Fermi resonance) |
| ~1650 | C=O (Aldehyde) | Stretching |
| ~1600, ~1450 | C=C | Aromatic Ring Stretching |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR). The data presented is a typical representation for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Chemical Shifts (Predicted)

| Proton | Chemical Shift (δ , ppm) | Multiplicity |
|------------------|----------------------------------|---------------|
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |
| Indole N-H | 8.0 - 9.0 | Broad Singlet |
| Aromatic Protons | 7.0 - 8.5 | Multiplets |

¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ , ppm) |
|---------------------------------|----------------------------------|
| C=O (Aldehyde) | ~185 |
| Aromatic & Heterocyclic Carbons | 110 - 140 |

Note: Experimental NMR data for 3-Formyl-2-phenylindole is not readily available in public databases. The ^1H NMR values are predicted based on typical chemical shifts for similar indole aldehydes. The availability of a ^{13}C NMR spectrum has been noted, but specific shift values were not retrieved.[\[4\]](#)

Experimental Protocols

This section details the methodologies for the synthesis of 3-Formyl-2-phenylindole and the general procedures for acquiring the characterization data presented.

Synthesis: Vilsmeier-Haack Formylation of 2-Phenylindole

This reaction is a standard and effective method for introducing a formyl group at the electron-rich C3 position of the indole ring.[\[5\]](#)[\[6\]](#)

Reagents:

- 2-Phenylindole
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Sodium Acetate
- Deionized Water
- Diethyl ether (or other suitable extraction solvent)
- Brine

- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent, a chloroiminium salt.
- Formylation: Dissolve 2-phenylindole in DMF and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and a saturated aqueous solution of sodium acetate.
- Extraction: Extract the aqueous mixture with diethyl ether (3 x volume).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-Formyl-2-phenylindole.^[7]

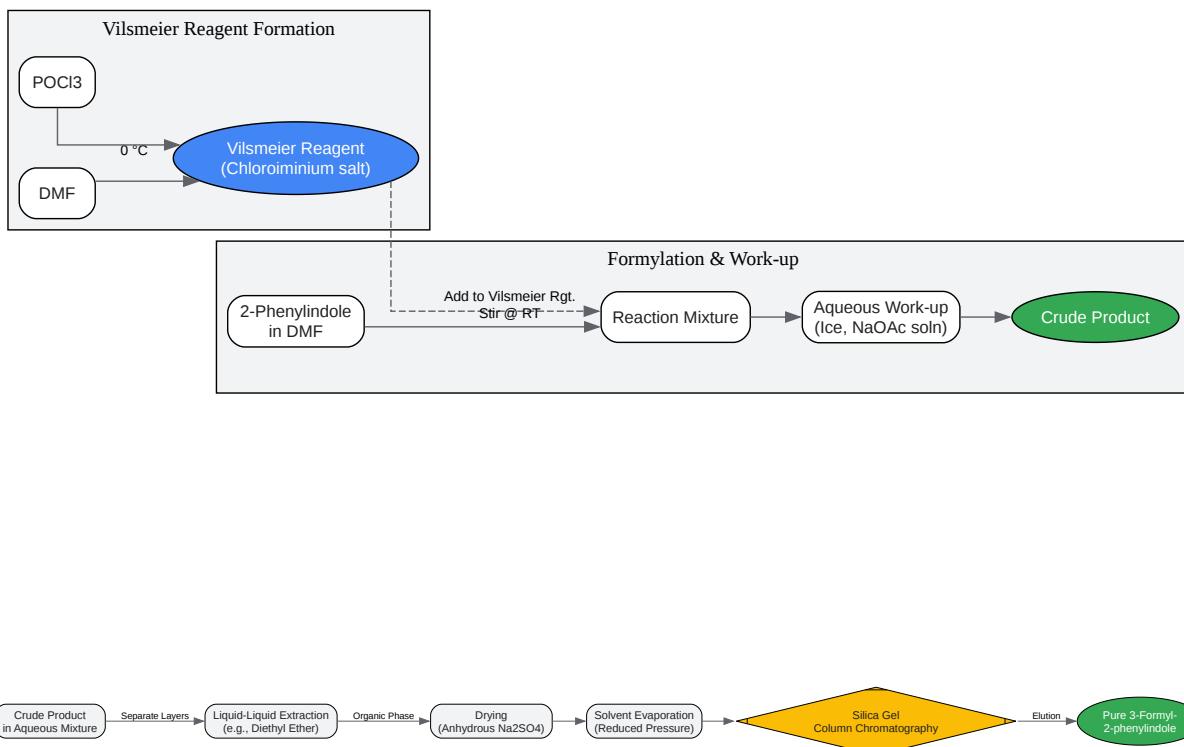
Characterization Methods

- Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.^{[1][3]}

- IR Spectroscopy: The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is pressed directly against the ATR crystal.[4]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer. A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Mass Spectrometry: Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction. The molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.[4]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 3-Formyl-2-phenylindole.

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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-Formyl-2-phenylindole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208662#physical-properties-of-3-formyl-2-phenylindole]

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